Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate
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Overview
Description
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the molecular formula C10H17NO2. It is a bicyclic compound containing a nitrogen atom within its structure, making it part of the azabicyclo family. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow systems can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function. This compound may also act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
9-Azabicyclo[3.3.1]nonane: A structurally similar compound with different functional groups.
Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate: Another derivative with slight variations in the ester group.
9-Azabicyclo[3.3.1]nonane N-oxyl: A nitroxyl radical with similar bicyclic structure.
Uniqueness
Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate is unique due to its specific ester functional group and the exo configuration of the nitrogen atom.
Properties
IUPAC Name |
methyl (1S,5S)-9-azabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)7-5-8-3-2-4-9(6-7)11-8;/h7-9,11H,2-6H2,1H3;1H/t8-,9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCTVWROYBTWOH-OZZZDHQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCC(C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2CCC[C@@H](C1)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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